molecular formula C23H24FN3O3S B12838292 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-

Cat. No.: B12838292
M. Wt: 441.5 g/mol
InChI Key: KXKWFKJVSROZNB-UHFFFAOYSA-N
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Description

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- is a complex organic compound with a unique structure that combines several functional groups, including a benzoxazole ring, a cyclohexylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The acetamide group is introduced through an acylation reaction.

    Introduction of the Cyclohexylamino Group: This step involves the reaction of the intermediate compound with cyclohexylamine.

    Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole ring and the fluorophenyl group are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-acetamide: Similar in structure but contains a thiophene ring instead of a benzoxazole ring.

    2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group but lacks the benzoxazole and thioether linkages.

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-fluoroanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C23H24FN3O3S/c24-16-10-12-18(13-11-16)27(14-21(28)25-17-6-2-1-3-7-17)22(29)15-31-23-26-19-8-4-5-9-20(19)30-23/h4-5,8-13,17H,1-3,6-7,14-15H2,(H,25,28)

InChI Key

KXKWFKJVSROZNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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